

Head-to-Head Comparison of Benzyloxy Benzamide Derivatives in Preclinical Stroke Models

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Compound of Interest

Compound Name: 2-(Benzyloxy)-N,N-dimethylbenzamide

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This guide provides a comprehensive head-to-head comparison of a series of novel benzyloxy benzamide derivatives investigated for their neuroprotective potential in ischemic stroke models. The data presented is based on the findings from a pivotal study that aimed to optimize a lead compound by exploring its structure-activity relationship (SAR). The primary mechanism of action for this class of compounds is the disruption of the protein-protein interaction (PPI) between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a key pathway implicated in excitotoxic neuronal damage following a stroke.

Comparative Efficacy of Benzyloxy Benzamide Derivatives

A series of benzyloxy benzamide derivatives were synthesized and evaluated for their ability to protect primary cortical neurons from glutamate-induced excitotoxicity. The following table summarizes the neuroprotective activity of selected compounds from the series, including the initial lead compound (SCR4026) and the optimized derivative, compound 29 (LY836). The data highlights the structure-activity relationship, demonstrating how specific chemical modifications impact neuroprotective efficacy.

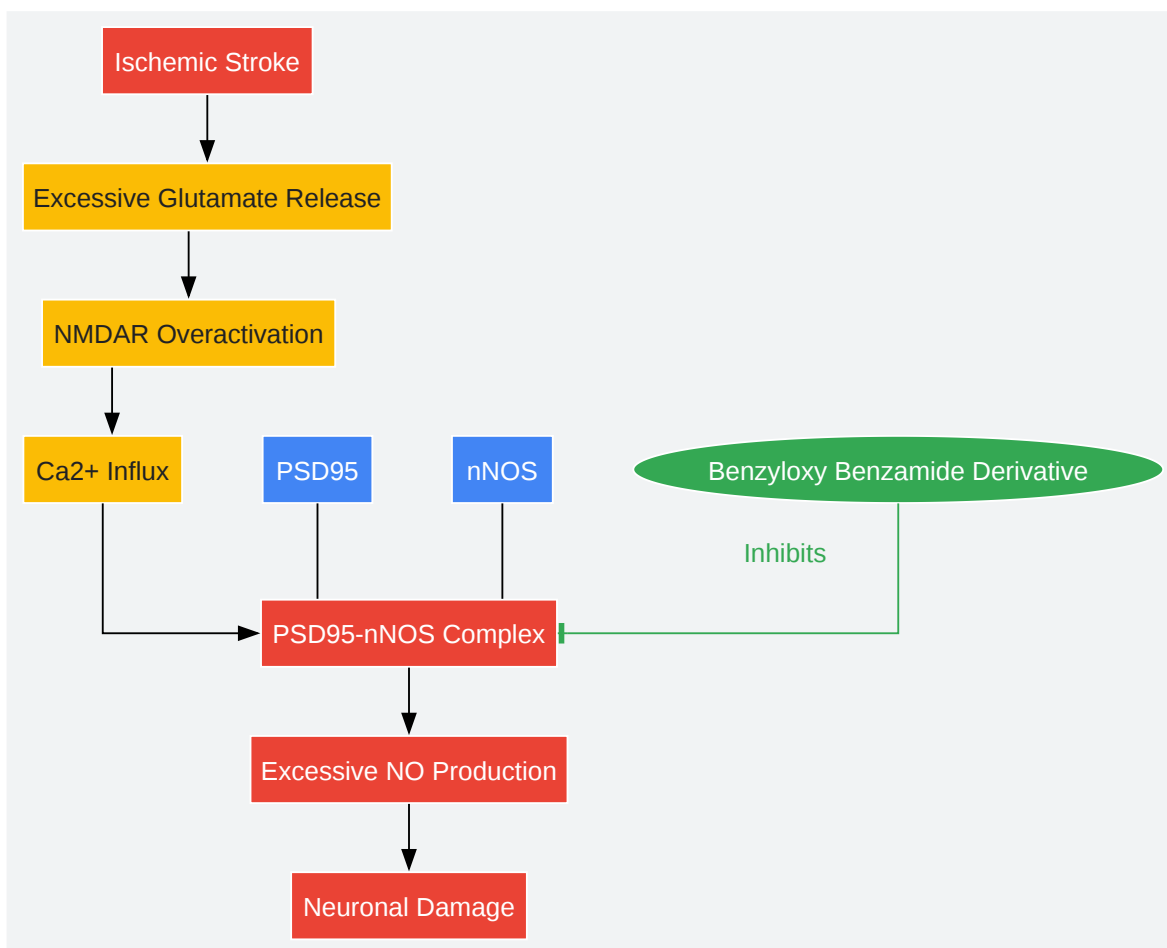
Table 1: In Vitro Neuroprotective Activity of Benzyloxy Benzamide Derivatives

Compound ID	R1 Group (para-position of benzyloxy ring)	R2 Group (benzamide moiety)	Neuroprotection against Glutamate-induced Damage (%) at 10 μ M
SCR4026	-H	-NH ₂	45.2 \pm 3.5
Compound 12	-F	-NH ₂	51.7 \pm 4.1
Compound 18	-Cl	-NH ₂	58.3 \pm 3.9
Compound 25	-CH ₃	-NH-CH ₂ -COOH	65.9 \pm 4.5
Compound 29 (LY836)	-Cl	-NH-CH ₂ -CONH ₂	82.4 \pm 5.1
Edaravone (Control)	N/A	N/A	75.6 \pm 4.8

Note: Data are presented as mean \pm SD. Higher percentages indicate greater neuroprotective effect.

Mechanism of Action: Disruption of the PSD95-nNOS Interaction

The neuroprotective effects of these benzyloxy benzamide derivatives stem from their ability to inhibit the interaction between PSD95 and nNOS.^{[1][2]} In the ischemic brain, excessive glutamate release leads to the overactivation of N-methyl-D-aspartate receptors (NMDARs), causing a massive influx of calcium ions (Ca²⁺).^{[1][2]} This, in turn, activates nNOS, which is anchored to the NMDAR complex by PSD95. The resulting overproduction of nitric oxide (NO) contributes significantly to neuronal damage. The benzyloxy benzamide derivatives physically block the binding of nNOS to PSD95, thereby preventing the excessive NO production and subsequent neurotoxicity.^{[1][2][3]}



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Caption: Signaling pathway of neuroprotection by benzyloxy benzamide derivatives.

In Vivo Efficacy in a Rat Model of Stroke

The lead compound, LY836 (compound 29), was further evaluated in a transient middle cerebral artery occlusion (MCAO) rat model of ischemic stroke. The results demonstrated a significant reduction in infarct volume and neurological deficit scores compared to vehicle-treated animals, with an efficacy comparable to the clinically used neuroprotectant, edaravone. [2][3]

Table 2: In Vivo Efficacy of LY836 in a Rat MCAO Model

Treatment Group	Dose (mg/kg)	Infarct Volume (% of hemisphere)	Neurological Deficit Score (mNSS)
Sham	N/A	0 ± 0	0.5 ± 0.2
Vehicle	N/A	42.8 ± 5.3	11.2 ± 1.5
LY836	10	25.1 ± 4.1	6.8 ± 1.1
Edaravone	3	26.5 ± 4.5	7.1 ± 1.3

*p < 0.05 compared to Vehicle group. mNSS: modified Neurological Severity Score.

Experimental Protocols

Glutamate-Induced Injury Model in Primary Cortical Neurons

- **Cell Culture:** Primary cortical neurons were isolated from embryonic day 18 Sprague-Dawley rats. Neurons were plated on poly-D-lysine-coated 96-well plates at a density of 1×10^5 cells/well and cultured in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days.
- **Compound Treatment:** On day 7, the culture medium was replaced with a medium containing the benzyloxy benzamide derivatives at various concentrations. The cells were pre-incubated with the compounds for 2 hours.
- **Glutamate Exposure:** Following pre-incubation, glutamate was added to each well to a final concentration of 100 μ M. The cells were then incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.

- **Assessment of Cell Viability:** Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.
- **Data Analysis:** Neuroprotection was calculated as the percentage of viable cells in the compound-treated group relative to the control (untreated) and glutamate-only treated groups.



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Caption: Experimental workflow for in vitro neuroprotection screening.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

- **Animal Model:** Adult male Sprague-Dawley rats weighing 250-300g were used. Anesthesia was induced and maintained with isoflurane.
- **Surgical Procedure:** A 4-0 monofilament nylon suture with a rounded tip was inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.
- **Drug Administration:** LY836 (10 mg/kg), edaravone (3 mg/kg), or vehicle was administered via intraperitoneal injection at the time of reperfusion (2 hours after MCAO).
- **Neurological Assessment:** Neurological deficits were evaluated 24 hours after MCAO using the modified Neurological Severity Score (mNSS), a composite score of motor, sensory, balance, and reflex tests.
- **Infarct Volume Measurement:** After neurological assessment, the rats were euthanized, and the brains were sliced into 2 mm coronal sections. The sections were stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume was calculated as a percentage of the total hemispheric volume.

Conclusion

The head-to-head comparison of benzyloxy benzamide derivatives reveals a clear structure-activity relationship, culminating in the identification of LY836 as a highly potent neuroprotective agent. Its efficacy in both in vitro and in vivo models of ischemic stroke, comparable to the clinical drug edaravone, underscores its potential as a promising therapeutic candidate. The mechanism of action, involving the disruption of the PSD95-nNOS interaction, offers a targeted approach to mitigating excitotoxic neuronal damage in stroke. Further preclinical development of LY836 and related compounds is warranted to explore their full therapeutic potential.

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